molecular formula C16H16N4O3 B2790316 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2097919-37-2

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2790316
CAS No.: 2097919-37-2
M. Wt: 312.329
InChI Key: BZXXTEMQEHWFON-UHFFFAOYSA-N
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Description

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is a triazole derivative featuring a benzodioxole-carbonyl-azetidine substituent at the N1 position and a cyclopropyl group at C2.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(11-3-4-14-15(5-11)23-9-22-14)19-6-12(7-19)20-8-13(17-18-20)10-1-2-10/h3-5,8,10,12H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXXTEMQEHWFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the cyclopropyl group, and the 1,2,3-triazole ring. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2, palladium on carbon (Pd/C)

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Insights

X-ray diffraction data for adamantane-triazoles reveal:

  • Bond lengths : N–N (1.33–1.34 Å), N–C (1.33–1.35 Å), and C–C (1.36 Å), consistent with efficient CuAAC .
  • Torsional angles : Variations in triazole ring substituents correlate with electronic stabilization (e.g., methyl substitution in triflate salts reduces strain ).

NMR and Paramagnetic Challenges

Adamantane-triazoles exhibit paramagnetic effects in $^{13}\text{C}$-NMR due to residual Cu(II) from CuAAC. Line broadening (20.3 Hz in triazole vs. 4.12–20.55 Hz in derivatives) highlights incomplete Cu removal during ammonia washing . Similar challenges are expected for the target compound, particularly near the triazole-azetidine junction.

Key Research Findings

Parameter Adamantane-Triazole Target Compound (Inferred)
Synthesis Method CuAAC (CuSO$_4$/Na ascorbate, 85°C) Likely CuAAC with modified conditions
Cu Residue Issues Significant paramagnetic NMR effects Expected similar challenges
Crystallographic Symmetry Monoclinic $P2_1$ (Z = 2) Possibly lower symmetry due to substituents
Bioactivity Not reported Potential anticancer/antimicrobial roles

Biological Activity

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is a novel organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an azetidine ring and a triazole structure. Its molecular formula is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of approximately 342.35 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The triazole ring is known for its role in inhibiting certain enzymes, while the benzodioxole component may enhance bioactivity through structural stabilization or increased solubility.

Potential Mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing physiological responses.

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit anticancer properties. For instance, derivatives of benzodioxole have been shown to improve the anti-tumor efficiency in various cancer models by inducing apoptosis in cancer cells and inhibiting tumor growth without significant toxicity to normal cells .

Antimicrobial Activity

Triazoles are often explored for their antimicrobial properties. Preliminary data suggest that the compound may exhibit activity against specific bacterial strains and fungi, although further investigations are required to establish its efficacy and mechanism .

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may offer neuroprotective benefits. Studies have suggested that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFindings
Anticancer Efficacy A study demonstrated that derivatives of benzodioxole significantly reduced tumor size in murine models without causing organ damage .
Antimicrobial Testing In vitro tests showed promising results against Gram-positive bacteria, indicating potential as an antimicrobial agent .
Neuroprotection Research highlighted the ability of similar compounds to reduce neuronal cell death in models of oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the azetidine-triazole core. For example, a method analogous to involves refluxing precursors (e.g., substituted benzaldehydes) with triazole derivatives in ethanol under acidic conditions (glacial acetic acid). Optimization includes:

  • Temperature control : Prolonged reflux (4+ hours) ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction kinetics .
  • Catalyst use : Acidic catalysts (e.g., acetic acid) accelerate imine or amide bond formation . Post-synthesis, vacuum evaporation and recrystallization enhance purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzodioxole protons at δ 6.0–7.0 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} indicate the carbonyl group from the benzodioxole moiety .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and O percentages to verify purity (>95%) .

Q. How do solvent polarity and catalyst selection influence the efficiency of triazole ring formation in its synthesis?

  • Solvent polarity : Polar solvents (e.g., ethanol, DMSO) stabilize transition states in cycloaddition reactions, improving triazole ring closure .
  • Catalysts : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in Huisgen 1,3-dipolar cycloadditions, favoring 1,4-disubstituted triazoles .

Advanced Research Questions

Q. How can computational reaction path search methods and quantum chemical calculations be applied to design novel derivatives or optimize synthetic pathways?

Advanced computational workflows (e.g., ICReDD’s approach in ) include:

  • Quantum chemical modeling : Density Functional Theory (DFT) calculates transition-state energies to predict feasible reaction pathways.
  • Reaction path screening : Algorithms identify optimal conditions (e.g., solvent, temperature) to minimize side reactions .
  • Feedback loops : Experimental data (e.g., yields, byproducts) refine computational models iteratively .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental outcomes in the synthesis or activity of this compound?

  • Multi-method validation : Cross-check DFT results with ab initio methods (e.g., MP2) to confirm reaction energetics .
  • Experimental controls : Replicate reactions under varying conditions (e.g., pH, catalysts) to isolate variables causing discrepancies .
  • Statistical analysis : Use multivariate regression to identify dominant factors (e.g., solvent polarity vs. temperature) in yield deviations .

Q. What methodological approaches are used to study the regioselectivity of chemical modifications on the benzodioxole or triazole moieties?

  • Electrophilic substitution : Nitration or halogenation of the benzodioxole ring under controlled conditions (e.g., HNO3_3/H2_2SO4_4) targets electron-rich positions (C-5 or C-6) .
  • Protection/deprotection : Temporary blocking groups (e.g., acetyl) on the triazole nitrogen direct modifications to specific sites .
  • Kinetic vs. thermodynamic control : Varying reaction times and temperatures to favor different regioisomers .

Q. How are molecular docking simulations utilized to predict the binding interactions of this compound with biological targets, and how do these align with experimental activity data?

  • Docking protocols : Software (e.g., AutoDock Vina) models interactions between the triazole’s nitrogen atoms and target proteins (e.g., enzymes like CYP450).
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro inhibition assays (IC50_{50}) .
  • Dynamic simulations : Molecular dynamics (MD) assess binding stability over time, correlating with experimental IC50_{50} values .

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